

PR-39 Angiogenesis Tube Formation Assay: Application Notes and Protocols

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | PR-39 |
| CAS No.: | 139637-11-9 |
| Cat. No.: | B549460 |

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Introduction

PR-39 is a proline- and arginine-rich antimicrobial peptide that has been identified as a potent regulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. **PR-39** promotes angiogenesis by inhibiting the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1 α), a key transcription factor that upregulates the expression of several pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[1] The endothelial cell tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[2][3]

This document provides detailed application notes and a comprehensive protocol for conducting an angiogenesis tube formation assay to evaluate the effects of **PR-39**.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical **PR-39** angiogenesis tube formation assay. The data illustrates the dose-dependent effect of **PR-39** on key angiogenic parameters.

| Treatment Group | Concentration | Total Tube Length (µm/field) | Number of Branch Points/field | Number of Loops/field |
|----------------------------|---------------|------------------------------|-------------------------------|-----------------------|
| Vehicle Control | 0 µM | 1500 ± 120 | 25 ± 5 | 10 ± 3 |
| PR-39 | 0.1 µM | 2500 ± 200 | 45 ± 8 | 20 ± 4 |
| PR-39 | 1 µM | 4500 ± 350 | 80 ± 10 | 40 ± 6 |
| PR-39 | 10 µM | 4800 ± 400 | 85 ± 12 | 42 ± 7 |
| Positive Control (VEGF) | 50 ng/mL | 5000 ± 410 | 90 ± 11 | 45 ± 8 |
| Negative Control (Suramin) | 30 µM | 800 ± 90 | 10 ± 3 | 5 ± 2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

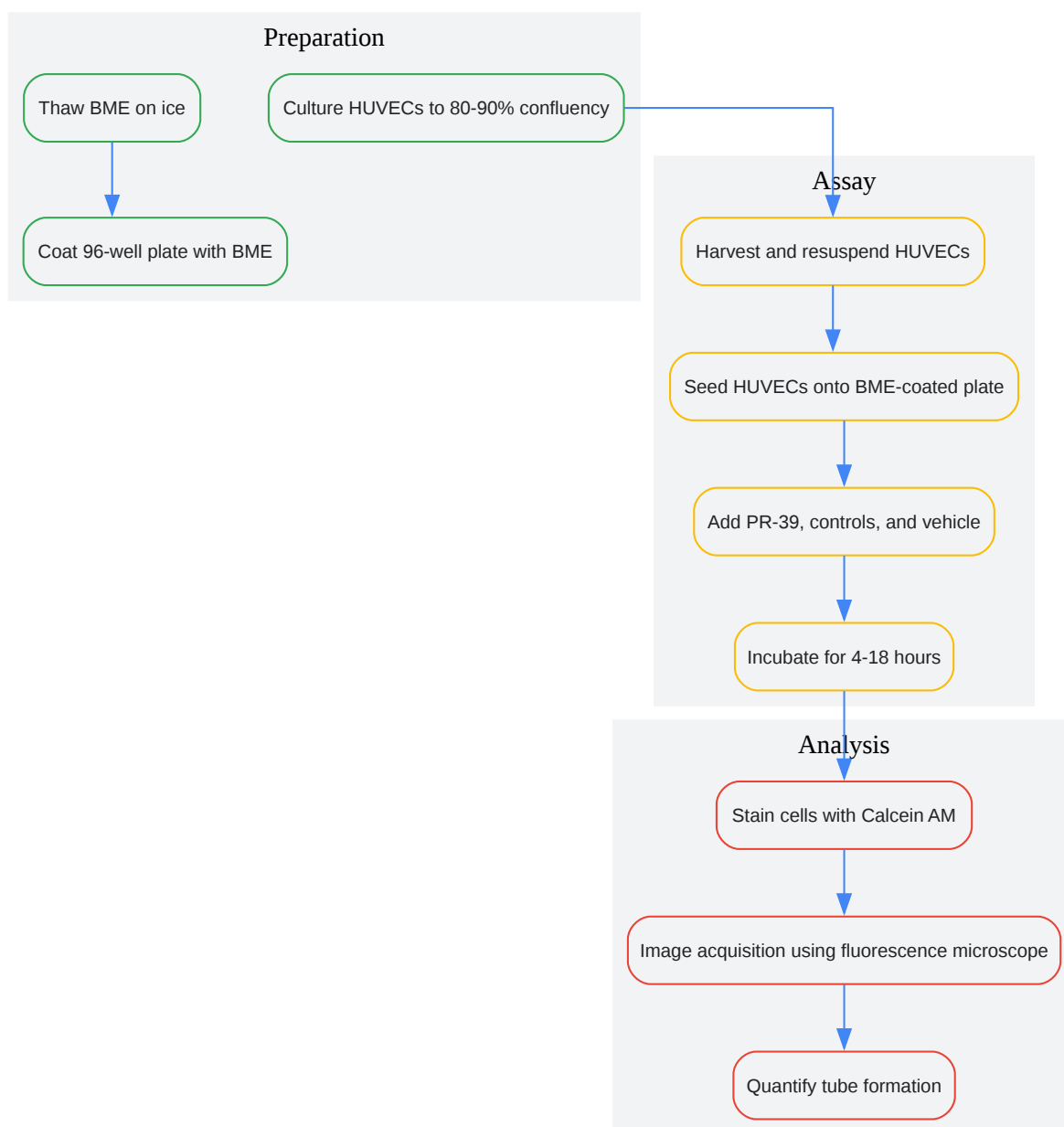
This section provides a detailed methodology for performing the **PR-39** angiogenesis tube formation assay.

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs) (Passage 2-5)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Fetal Bovine Serum (FBS)
- **PR-39** peptide (synthetic)

- Vascular Endothelial Growth Factor (VEGF) (positive control)
- Suramin (negative control)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well tissue culture plates
- Calcein AM fluorescent dye
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA solution
- Incubator (37°C, 5% CO₂)
- Inverted fluorescence microscope with a digital camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow



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Fig 1. Experimental workflow for the **PR-39** tube formation assay.

Detailed Protocol

1. Preparation of BME-Coated Plates:

- Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
- Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
- Ensure the BME is spread evenly across the surface of each well.
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

2. Cell Preparation and Seeding:

- Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.
- Resuspend the cell pellet in EGM-2 medium (with reduced serum, e.g., 0.5-2% FBS) to a final concentration of 2×10^5 cells/mL.
- Prepare treatment solutions of **PR-39** (e.g., 0.1, 1, 10 µM), VEGF (50 ng/mL), and Suramin (30 µM) in the same reduced-serum medium.
- Add 100 µL of the cell suspension to each BME-coated well.

3. Treatment and Incubation:

- Immediately after seeding the cells, add 100 µL of the respective treatment solutions or vehicle control to each well.
- Gently mix the contents of the wells.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this window.[\[4\]](#)

4. Staining and Imaging:

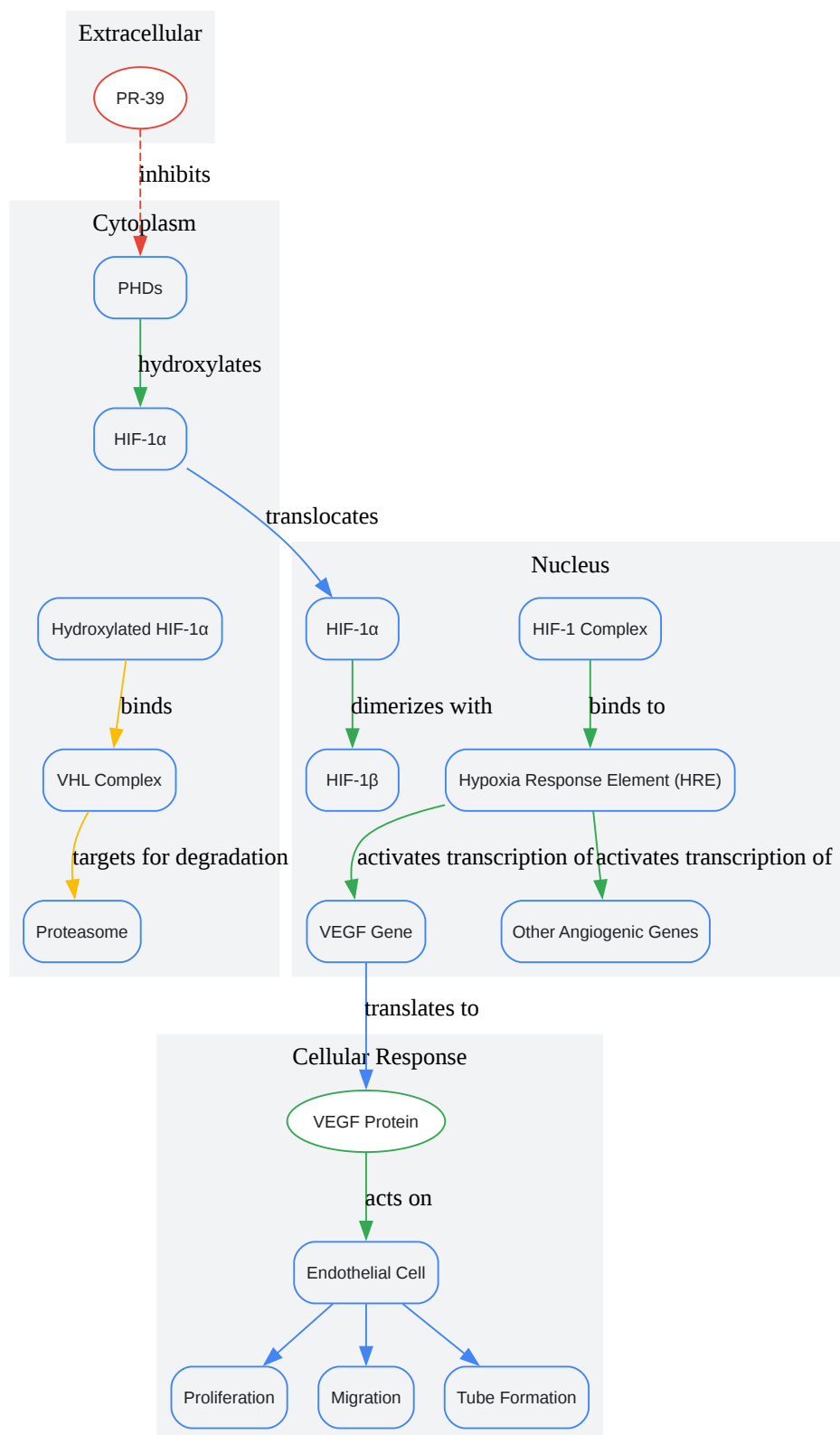
- Carefully remove the culture medium from the wells without disturbing the delicate tube network.
- Wash the cells gently with pre-warmed PBS.
- Prepare a 2 μM Calcein AM solution in PBS.
- Add 100 μL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.
- Remove the Calcein AM solution and wash the wells again with PBS.
- Acquire images of the tube networks using an inverted fluorescence microscope at 4x or 10x magnification.

5. Quantification of Tube Formation:

- Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Quantify key parameters of angiogenesis, including:
 - Total tube length: The sum of the lengths of all tube segments.
 - Number of branch points: The number of points where three or more tubes intersect.
 - Number of loops: The number of enclosed areas formed by the tube network.

Signaling Pathway

PR-39 exerts its pro-angiogenic effects primarily through the stabilization of HIF-1 α . Under normoxic conditions, HIF-1 α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. **PR-39** inhibits this degradation process, allowing HIF-1 α to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote various stages of angiogenesis.



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Fig 2. **PR-39** signaling pathway in angiogenesis.

Conclusion

The **PR-39** angiogenesis tube formation assay is a robust and quantitative method for evaluating the pro-angiogenic activity of this peptide. By following the detailed protocol and understanding the underlying signaling pathway, researchers can effectively screen and characterize the effects of **PR-39** and related compounds on endothelial cell morphogenesis. This assay serves as a valuable tool in the fields of drug discovery and vascular biology research.

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